molecular formula C20H18N4O3S B2693254 2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903185-62-6

2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2693254
CAS RN: 903185-62-6
M. Wt: 394.45
InChI Key: IIBFMYSMZWTAGP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural elements similar to "2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" have been synthesized and explored for their antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported, showcasing their antimicrobial potential against various microorganisms. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, followed by several steps to yield derivatives with significant antimicrobial activities (Bektaş et al., 2007).

Radioligand Applications

Carbon-11-labeled arylpiperazinylthioalkyl derivatives have been synthesized for imaging applications, particularly for positron emission tomography (PET) to target 5-HT1AR receptors. The process involves a simplified solid-phase extraction method, yielding high radiochemical purity and specific activity. Such compounds provide insights into the development of diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2012).

Structural and Spectroscopic Characterization

Detailed structural and spectroscopic characterization of similar compounds has been undertaken to explore their potential as chemotherapeutic agents. Quantum chemical calculations, including density functional theory (DFT) analyses, have been utilized to understand the energy, geometrical structure, and vibrational wavenumbers of these compounds. Such studies provide a foundation for developing novel therapeutic agents with optimized properties for drug design and discovery (El-Emam et al., 2012).

Anticancer Properties

The exploration of benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties has been conducted, focusing on their mechanism of action against cancer cells. Through density functional theory and molecular docking studies, these compounds have been shown to possess potential anti-cancer activity, highlighting the significance of structural modifications to enhance therapeutic efficacy (Karayel, 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-28-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFMYSMZWTAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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